molecular formula C16H19N3O4 B4460767 N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine

N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine

Cat. No.: B4460767
M. Wt: 317.34 g/mol
InChI Key: QPLMKNYEQJQHMH-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine is a complex organic compound with a molecular weight of 317.34 g/mol . This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a beta-alanine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine typically involves the reaction of 1,3-benzoxazole with piperidine and beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The beta-alanine moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-beta-alanine is unique due to its combination of benzoxazole, piperidine, and beta-alanine moieties. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds .

Properties

IUPAC Name

3-[[4-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-14(21)5-8-17-16(22)19-9-6-11(7-10-19)15-18-12-3-1-2-4-13(12)23-15/h1-4,11H,5-10H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLMKNYEQJQHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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